Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester is an organic compound with the molecular formula C13H10N2O8S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a 4-methoxy group and a 2,4-dinitrophenyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester typically involves the esterification of benzenesulfonic acid derivatives with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide or thionyl chloride to facilitate the formation of the ester bond. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzenesulfonic acid and 2,4-dinitrophenol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and palladium on carbon for reduction. The major products formed from these reactions include benzenesulfonic acid derivatives and 2,4-dinitrophenol or its reduced forms.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound a potential candidate for enzyme inhibition and other therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester can be compared with other similar compounds such as:
Benzenesulfonic acid, 2,4-dinitrophenyl ester: Lacks the methoxy group, which can influence its reactivity and solubility.
Benzenesulfonic acid, 4-methoxy-, 2-nitrophenyl ester: Contains only one nitro group, affecting its electron-withdrawing capacity and reactivity.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: A structurally related compound with different functional groups, leading to distinct chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
154853-46-0 |
---|---|
Molekularformel |
C13H10N2O8S |
Molekulargewicht |
354.29 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H10N2O8S/c1-22-10-3-5-11(6-4-10)24(20,21)23-13-7-2-9(14(16)17)8-12(13)15(18)19/h2-8H,1H3 |
InChI-Schlüssel |
KZXXNBLCBLVRKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.